

Introduction: The Convergence of Three Privileged Scaffolds

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Compound of Interest

Compound Name: *3-(4-Thiophen-2-yl-thiazol-2-yl)-phenylamine*

Cat. No.: *B11769967*

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In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of modern drug discovery. The target molecule, 3-(4-(2-thienyl)-1,3-thiazol-2-yl)aniline, represents a compelling convergence of three such "privileged" scaffolds: aniline, thiazole, and thiophene. The aniline group is a versatile precursor in the synthesis of numerous pharmaceuticals, including treatments for cancer and cardiovascular diseases.[1] The thiazole ring is a core component of many FDA-approved drugs, exhibiting a wide array of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate metabolic stability and target affinity.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of this compound class. While a specific CAS number for 3-(4-(2-thienyl)-1,3-thiazol-2-yl)aniline is not indexed in the aggregated chemical databases at the time of this writing, we will provide comprehensive, field-proven protocols for its synthesis, purification, and characterization, grounded in established chemical principles. We will also delve into the mechanistic underpinnings of these reactions and discuss the potential therapeutic applications of this molecular architecture, supported by authoritative references.

Compound Profile & Identification

While the specific target compound is not commercially cataloged, we can define its key identifiers. For context, related structures such as 3-(1,3-Thiazol-4-yl)aniline (CAS: 134812-28-5)[4] and 3-(Thiophen-2-yl)aniline (CAS: 92057-12-0)[5] are well-documented.

Identifier	Value
IUPAC Name	3-(4-(2-thienyl)-1,3-thiazol-2-yl)aniline
Molecular Formula	C ₁₃ H ₉ N ₃ S ₂
Molecular Weight	271.36 g/mol
Core Scaffolds	Aniline, Thiazole, Thiophene
CAS Number	Not currently assigned.

Synthesis Protocol: A Modern Approach to the Hantzsch Thiazole Synthesis

The most prominent and historically significant method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α -haloketone with a thioamide.[2] We will adapt this classic and reliable reaction for the synthesis of our target molecule. The overall strategy involves two key steps: the synthesis of the requisite α -bromoketone precursor, followed by the cyclization reaction with a substituted thiourea.

Part 1: Synthesis of 2-bromo-1-(2-thienyl)ethan-1-one (α -bromoketone precursor)

The synthesis begins with the bromination of 2-acetylthiophene. This reaction must be handled with care, as α -haloketones are lachrymators.

Materials:

- 2-acetylthiophene
- Bromine (Br₂)
- Glacial Acetic Acid

- Round-bottom flask with reflux condenser
- Dropping funnel

Procedure:

- In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via a dropping funnel with constant stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the crude product.
- Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and air dry. The product is 2-bromo-1-(2-thienyl)ethan-1-one.

Part 2: Hantzsch Cyclization to form 3-(4-(2-thienyl)-1,3-thiazol-2-yl)aniline

This step involves the core cyclization reaction. The choice of a substituted thiourea is critical. Here, we use 1-(3-aminophenyl)thiourea.

Materials:

- 2-bromo-1-(2-thienyl)ethan-1-one (from Part 1) (1.0 eq)
- 1-(3-aminophenyl)thiourea (1.1 eq)
- Ethanol or Isopropanol

- Aqueous Sodium Bicarbonate (NaHCO_3) solution (5%)
- Round-bottom flask with reflux condenser

Experimental Protocol:

- To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α -bromoketone, 2-bromo-1-(2-thienyl)ethan-1-one (1.0 eq), and 1-(3-aminophenyl)thiourea (1.1 eq).[6]
- Add a suitable amount of ethanol to dissolve the reactants (approximately 5-10 mL per gram of α -bromoketone).[6]
- Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction should be monitored by TLC.[2][6]
- Once the reaction is complete, cool the mixture to room temperature. The thiazole product is often formed as its hydrobromide (HBr) salt, which is soluble in the reaction solvent.[6]
- To isolate the neutral product, slowly add a 5% aqueous sodium bicarbonate solution to the stirred mixture until the solution is slightly basic (pH 7-8).[6] This deprotonates the thiazole ring, causing the final product, which is typically poorly soluble in water, to precipitate.[6]
- Collect the solid precipitate by vacuum filtration through a Büchner funnel.[2]
- Wash the filter cake with ample water to remove any inorganic salts.[2]
- Transfer the collected solid to a tared watch glass and allow it to air dry completely.[2]
- For further purification, recrystallization from a suitable solvent such as ethanol or methanol can be performed.[7]

Expert Insight: The use of a slight excess of the thiourea component ensures the complete consumption of the valuable α -bromoketone. The neutralization step is critical; adding the base too quickly can lead to the formation of an oily product that is difficult to handle. Slow, controlled addition while monitoring the pH is paramount for achieving a high-quality crystalline product.

Reaction Mechanism and Workflow Visualization

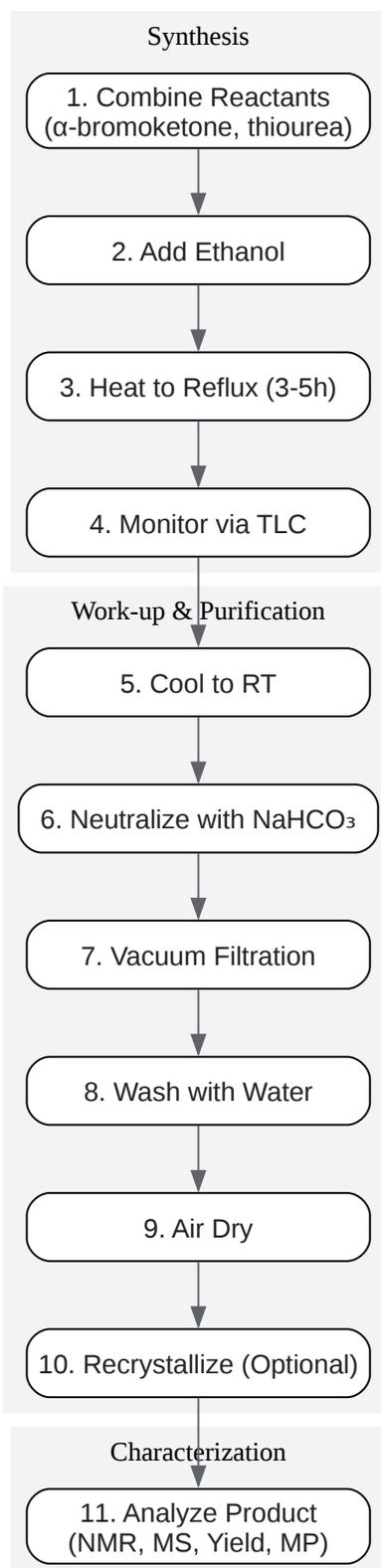
The Hantzsch synthesis proceeds via a well-established mechanism involving nucleophilic attack, dehydration, and cyclization.



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Caption: The reaction mechanism for the Hantzsch thiazole synthesis.

The overall laboratory workflow can be summarized as follows:



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Caption: General workflow for synthesis and purification.

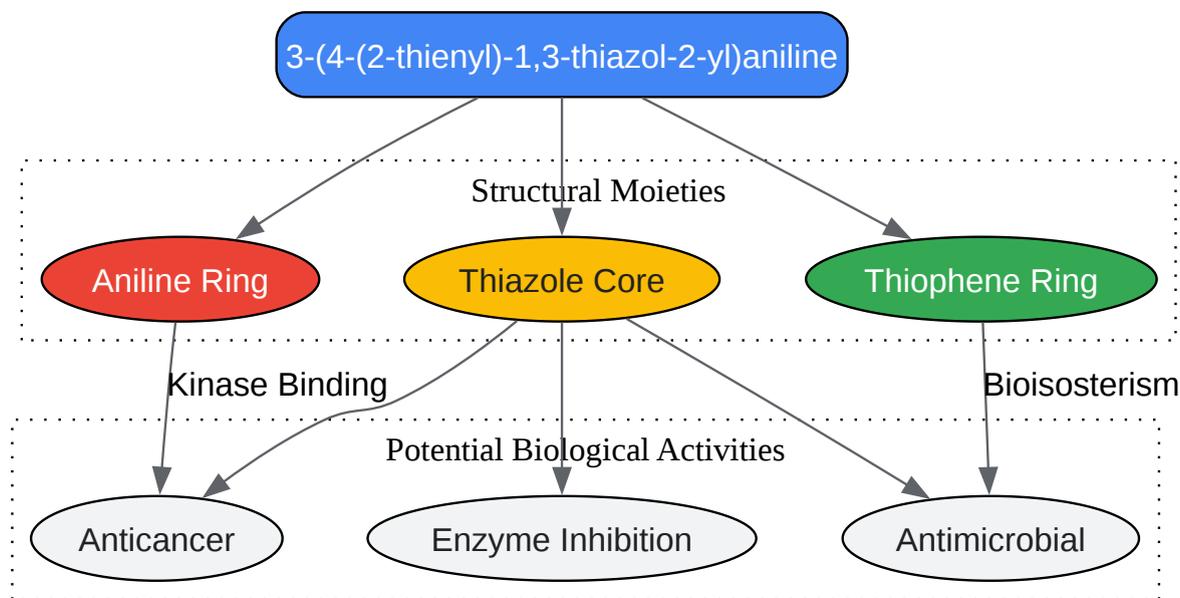
Potential Applications in Drug Development

The structural components of 3-(4-(2-thienyl)-1,3-thiazol-2-yl)aniline suggest significant therapeutic potential, making it an attractive scaffold for drug discovery programs.

1. **Anticancer Activity:** Thiazole-based heterocyclic hybrids have demonstrated notable antiproliferative activity against various cancer cell lines, including human adenocarcinoma (A-549), cervical cancer (HeLa), and prostate cancer (DU-145).[8] The aniline moiety, while sometimes associated with toxicity, is also a key feature in many kinase inhibitors used in oncology.[9] The combination of these rings could lead to novel compounds that target cancer-related pathways. For instance, some 1,3,4-thiadiazole derivatives (a related heterocycle) have shown promise as inhibitors of dihydrofolate reductase (DHFR), a validated anticancer target. [3]

2. **Antimicrobial and Antifungal Activity:** Thiazole derivatives are well-established as potent antimicrobial agents.[8] The incorporation of a thiophene ring has also been correlated with strong antimicrobial efficacy. One study highlighted a thiazole derivative that exhibited prominent antimicrobial activity with inhibition zones ranging from 18 to 25 mm.[8] This suggests that our target compound could serve as a lead for developing new antibiotics or antifungals.

3. **Enzyme Inhibition:** The thiazole scaffold is present in molecules known to inhibit various enzymes. For example, derivatives of the related 1,3,4-thiadiazole have been synthesized and evaluated as inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory diseases and cancer.[10] The specific arrangement of aromatic and heterocyclic systems in our target molecule provides multiple points for interaction with enzyme active sites.



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Caption: Conceptual structure-activity relationships.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. Each step includes a method for verification:

- Reaction Monitoring: TLC is used to confirm the consumption of starting materials and the formation of the product.
- Purification: The precipitation and recrystallization steps are designed to remove impurities, which can be verified by a sharpened melting point and clean analytical spectra.
- Structural Confirmation: The final product's identity and purity must be confirmed through standard spectral methods (e.g., ^1H NMR, ^{13}C NMR, Mass Spectrometry) and elemental analysis.[2]

Safety Directive: All experimental work should be conducted in a well-ventilated fume hood. Thioamides, α -bromoketones, and aniline derivatives can be harmful.[6][11] Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE).[6]

Conclusion

3-(4-(2-thienyl)-1,3-thiazol-2-yl)aniline is a molecule of significant interest for drug discovery, strategically combining three scaffolds with proven biological relevance. While not yet commercially available, its synthesis is readily achievable through robust and well-documented methods like the Hantzsch thiazole synthesis. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, purify, and explore this and related compounds as potential new therapeutic agents. The versatility of the synthesis allows for the creation of diverse chemical libraries by varying the precursor α -haloketones and thioamides, paving the way for systematic structure-activity relationship (SAR) studies.

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